4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid
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Overview
Description
4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzoic acid with 4-oxo-4H-1-benzopyran-2-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated benzopyran derivatives.
Substitution: Halogenated or aminated benzopyran derivatives.
Scientific Research Applications
4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
- Chromone-2-carboxylic acid
- 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
4-Hydroxy-3-(4-oxo-4H-1-benzopyran-2-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzopyran ring with a benzoic acid moiety allows for versatile chemical modifications and diverse applications in research and industry .
Properties
CAS No. |
63071-02-3 |
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Molecular Formula |
C16H10O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-hydroxy-3-(4-oxochromen-2-yl)benzoic acid |
InChI |
InChI=1S/C16H10O5/c17-12-6-5-9(16(19)20)7-11(12)15-8-13(18)10-3-1-2-4-14(10)21-15/h1-8,17H,(H,19,20) |
InChI Key |
KIYKCWFHZYJFEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=CC(=C3)C(=O)O)O |
Origin of Product |
United States |
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